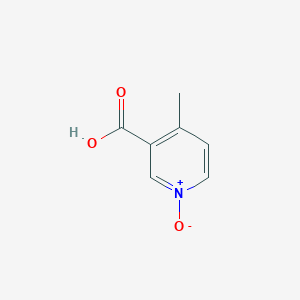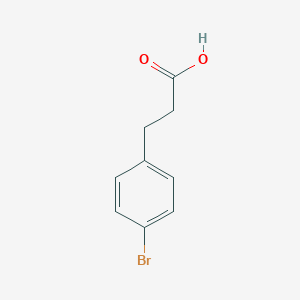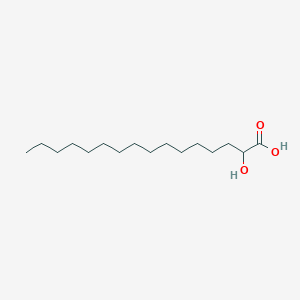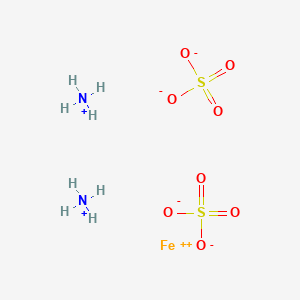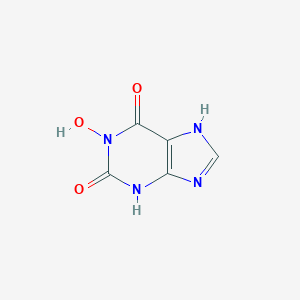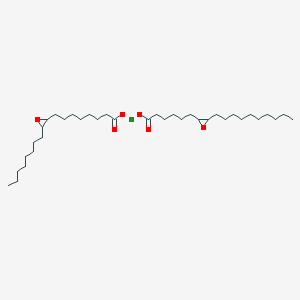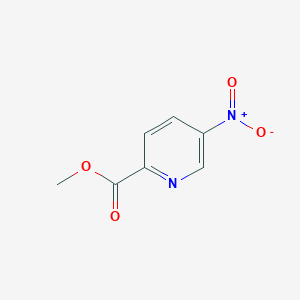
Methyl 5-nitropicolinate
Overview
Description
Methyl 5-nitropicolinate is a chemical compound that belongs to the class of substituted methyl pyridinecarboxylates. It is synthesized from readily available starting materials and has been studied for its potential applications in various fields of chemistry. The compound is a derivative of pyridine, a heterocyclic aromatic organic compound, with a nitro group (-NO2) and a methyl ester group (-COOCH3) attached to the ring structure .
Synthesis Analysis
The synthesis of this compound involves the preparation of substituted methyl pyridinecarboxylates from 2-picoline. The process includes the conversion of 2-picoline to 4-nitro-2-picoline N-oxide and subsequently to 2-amino-5-nitropyridine. The final step involves the esterification of the acid form to produce this compound. This method demonstrates a general approach to synthesize various substituted methyl pyridinecarboxylates, including those with different substituents such as bromine (Br), methoxy (MeO), and dimethylamino (Me2N) groups .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure can be inferred from its name and synthesis pathway. The molecule consists of a pyridine ring with a nitro group at the 5-position and a methyl ester group at the carboxylate position. The presence of these functional groups is likely to influence the electronic distribution and reactivity of the molecule .
Chemical Reactions Analysis
The provided papers do not offer detailed information on the chemical reactions specifically involving this compound. However, given its functional groups, it can be hypothesized that the compound would participate in reactions typical of nitroaromatics and esters. For instance, the nitro group could undergo reduction to an amine, and the ester group could be involved in hydrolysis or transesterification reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the properties of such compounds are generally characterized by their molecular structure. The nitro group is an electron-withdrawing group that can affect the acidity of the molecule, while the ester group can influence its solubility and boiling point. The aromatic nature of the pyridine ring contributes to the compound's stability and potential interactions with other molecules .
In a related study, the molecule 1-methyl-5-nitroindoline was used to probe the structural change of liquid water with temperature, indicating that derivatives of nitro-substituted compounds can serve as useful probes in physical chemistry experiments. Although this study does not directly relate to this compound, it suggests that nitro-substituted compounds can have interesting interactions with their environment .
Relevant Case Studies
No specific case studies involving this compound were provided in the papers. However, the synthesis methods and potential reactivity of the compound could be relevant for further research in the development of pharmaceuticals, agrochemicals, or materials science applications, where substituted pyridinecarboxylates might play a role .
Scientific Research Applications
1. Spectral Analysis and Electronic Structure
- In the study of UV spectra of nitro derivatives including 2-alkylamino-4-nitropicolines, it was found that 5-methyl derivatives display unique spectral characteristics. This suggests potential applications in the study of molecular structures and interactions (Lorenc & Puszko, 1998).
2. Antimalarial Activity
- A series of compounds including derivatives of 5-nitropicolinate were synthesized and tested for antimalarial activity. This research indicates that such compounds can be potential candidates in antimalarial drug development (Werbel et al., 1986).
3. Antimicrobial and Antituberculosis Potential
- Investigations into derivatives of methyl 5-nitropicolinate have revealed significant antimicrobial and tuberculostatic activities. These findings are crucial for the development of new antimicrobial drugs (Gobis et al., 2022).
4. Cytotoxicity and Radiosensitization
- Research on 4-[(alkylamino)nitro]quinolines, including 5-nitro derivatives, has shown potential in hypoxia-selective cytotoxicity and radiosensitization, indicating their use in cancer therapy (Denny et al., 1992).
5. Nuclear Magnetic Resonance (NMR) Studies
- NMR studies of heteroaromatic systems including 2-substituted picolines have contributed to a deeper understanding of the molecular structures and interactions of such compounds (Bell et al., 1965).
6. Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
- Modifications of nitroquinazoline derivatives, related to this compound, have shown inhibitory activities towards TNF-α production, which is significant in the context of inflammatory diseases and cancer (Tobe et al., 2003).
7. Synthesis and Chemical Properties
- General methods for synthesizing substituted methyl pyridinecarboxylates have been described, which include the preparation of methyl 5-nitropicolinates. This research is vital for understanding the synthesis and properties of these compounds (Deady et al., 1971).
8. Antifungal Activities
- Research on derivatives of 5-nitro compounds, closely related to this compound, shows their potential as fungicides, which is important for agricultural and pharmaceutical applications (Ustinov et al., 2019).
9. Sensitivity and Selectivity towards Metallic Ions
- Studies on derivatives of 8-hydroxyquinoline, related to this compound, have shown sensitivity and selectivity towards various metallic ions, which is relevant in analytical chemistry (Hollingshead, 1955).
10. Anti-inflammatory and Antinociceptive Activities
- Investigations into triazole, pyrazole, oxadiazine, oxadiazole, and sugar hydrazone-5-nitroindoline-2-one derivatives indicate significant anti-inflammatory and antinociceptive activities. This research is crucial for developing new therapeutic agents (Bassyouni et al., 2012).
Safety and Hazards
Methyl 5-nitropicolinate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Methyl 5-nitropicolinate (MN) is primarily used in the synthesis of amide and amine complexes . The compound’s primary targets are these complex structures, where it plays a crucial role in their formation.
Mode of Action
MN interacts with its targets through a process known as coordination chemistry. The MN-pyridyl parameters have been optimized to find an optimal coordination geometry . This means that the compound is designed to fit perfectly with its target, maximizing its effectiveness.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of amide and amine complexes . These complexes are involved in a wide range of biochemical processes, suggesting that MN could have far-reaching effects on cellular biochemistry.
Result of Action
The result of MN’s action is the successful synthesis of amide and amine complexes . These complexes are crucial for a variety of biochemical processes, suggesting that MN could have a significant impact on cellular function.
properties
IUPAC Name |
methyl 5-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)6-3-2-5(4-8-6)9(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJDJRHSHXTRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499057 | |
| Record name | Methyl 5-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29682-14-2 | |
| Record name | Methyl 5-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-nitropicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

